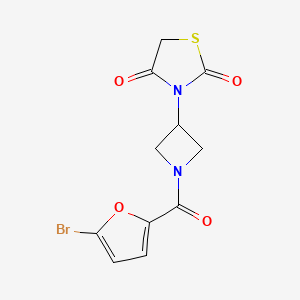
3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a novel chemical compound. It is a heterocyclic compound containing nitrogen and sulfur, especially those in the thiazole family . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
Synthesis Analysis
Thiazolidin-2,4-dione derivatives are synthesized using various methods . Deep eutectic solvents have been used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent .Molecular Structure Analysis
The molecular formula of the compound is C11H9BrN2O4S and it has a molecular weight of 345.17.Chemical Reactions Analysis
Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H9BrN2O4S and a molecular weight of 345.17.Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- The synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives, which share a structural motif with the compound , demonstrated significant antibacterial activities against various strains such as B. subtilis, K. pneumoniae, P. aeruginosa, and S. aureus, as well as antifungal activities against A. fumigatus and C. albicans (Jat, Salvi, Talesara, & Joshi, 2006). This suggests a broad spectrum of antimicrobial utility for thiazolidine-dione derivatives.
- Another study synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones that showed potent antiproliferative activity on various carcinoma cell lines, hinting at the significant antimicrobial potential of these compounds (Chandrappa et al., 2008).
Anticancer Activity
- Thiazolidine-2,4-dione derivatives have been identified for their antiproliferative activity against human cancer cell lines. Specifically, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones were evaluated for their cell antiproliferation activity, revealing compounds with potent efficacy against carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2 cells. This underscores the importance of the thiazolidine-dione scaffold in the development of anticancer agents (Chandrappa et al., 2008).
- A study involving the design, ADME studies, and molecular docking analysis of 3-(substituted aryl/alkyl)-5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene) thiazolidin-2,4-dione molecules highlighted their potential as antimicrobial and antiproliferative agents. These compounds were assessed for their interaction with crucial amino acids in target proteins, suggesting their applicability in anticancer and antimicrobial therapy (Kumar et al., 2022).
Mécanisme D'action
Target of Action
Thiazolidinediones are known to target the peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear regulatory protein involved in transcription of various genes .
Mode of Action
When a thiazolidinedione compound binds to PPAR-γ, it activates the receptor, which then regulates gene transcription. This can lead to various cellular responses, depending on the specific genes involved .
Biochemical Pathways
The activation of PPAR-γ can affect multiple biochemical pathways. For instance, it can influence the transcription of genes involved in glucose metabolism, lipid metabolism, and inflammation .
Pharmacokinetics
The pharmacokinetics of thiazolidinediones can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure .
Result of Action
The cellular effects of thiazolidinediones can include increased insulin sensitivity, decreased inflammation, and changes in lipid metabolism .
Action Environment
The action, efficacy, and stability of thiazolidinediones can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s health status, and genetic factors .
Orientations Futures
The compound and its derivatives have generated special interest due to their synthetic chemistry, which is attributable to their existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . This suggests potential future directions in the development and application of this compound and its derivatives.
Propriétés
IUPAC Name |
3-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4S/c12-8-2-1-7(18-8)10(16)13-3-6(4-13)14-9(15)5-19-11(14)17/h1-2,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFWITFCKIRCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

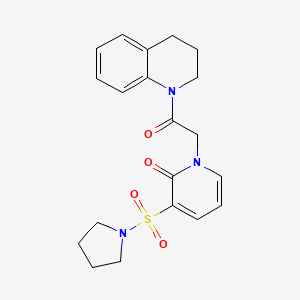

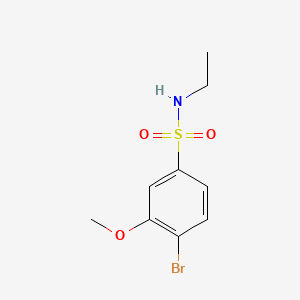
![4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2613116.png)
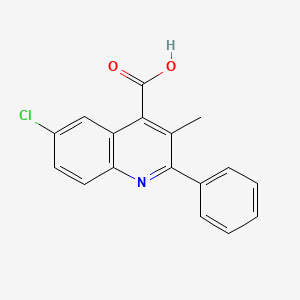
![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)
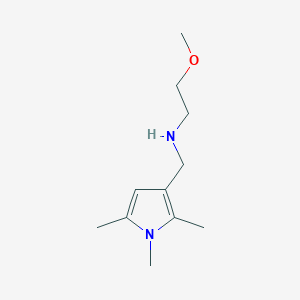
![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)
![2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2613126.png)

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)
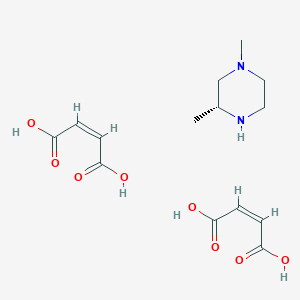
![Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride](/img/structure/B2613130.png)
![N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613132.png)